

Toxicological Profile of N-butyl-6-nor-LSD: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BU-Lad**

Cat. No.: **B12776384**

[Get Quote](#)

Executive Summary: A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological data for N-butyl-6-nor-LSD (also known as **BU-LAD**). While research exists on its parent compound, lysergic acid diethylamide (LSD), and other N-alkylated analogues, dedicated *in vitro* or *in vivo* toxicity studies, including quantitative measures like LD50, cytotoxicity, or genotoxicity, for N-butyl-6-nor-LSD are not documented. This guide synthesizes the available information on related compounds to provide context and outlines the limited data available for N-butyl-6-nor-LSD itself, primarily from comparative behavioral studies.

Introduction

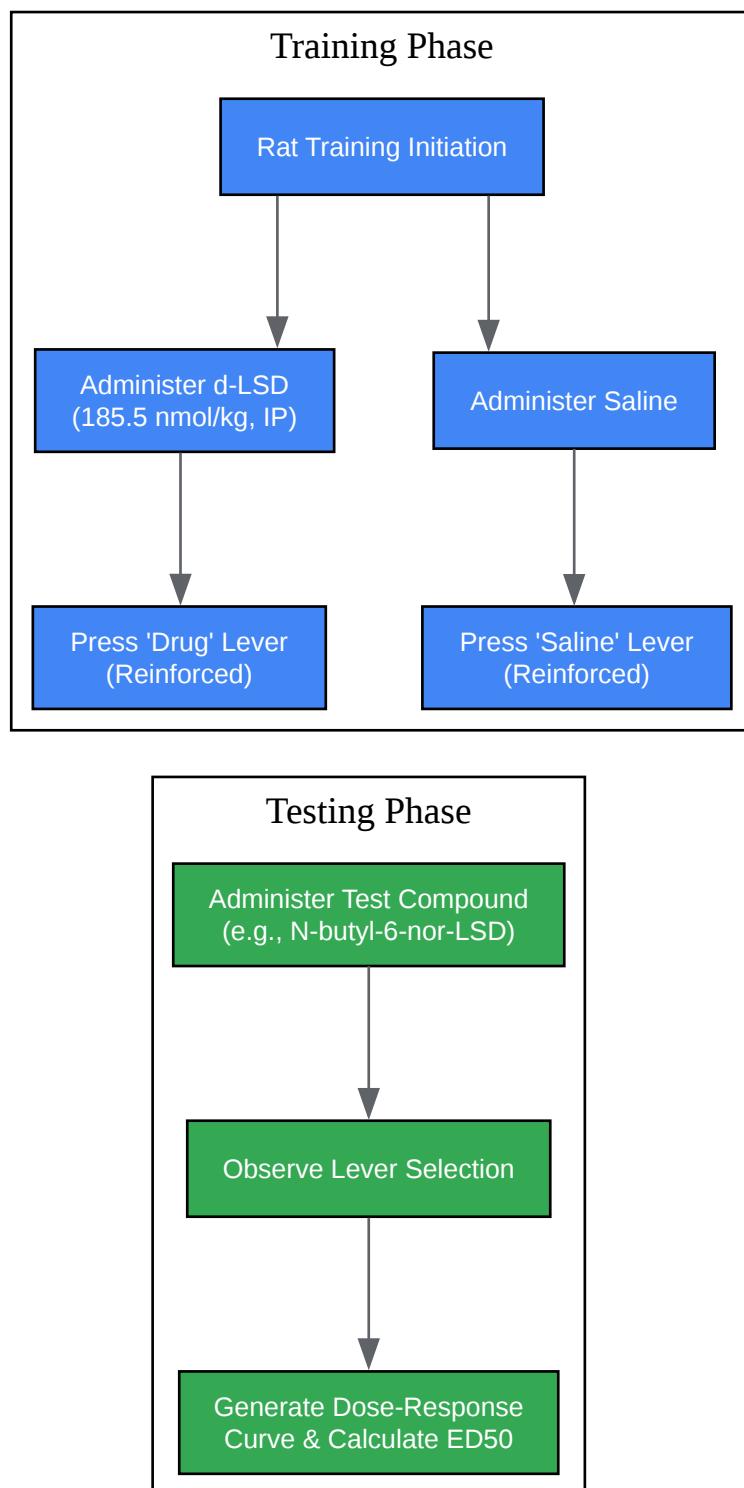
N-butyl-6-nor-LSD (**BU-LAD**) is a psychedelic drug and an analogue of lysergic acid diethylamide (LSD) where the methyl group at the N6 position is replaced with a butyl group.^[1] Its pharmacology is primarily understood in the context of structure-activity relationship (SAR) studies of lysergamides. These studies aim to understand how modifications to the LSD molecule affect its potency and psychoactive effects. Despite its synthesis and mention in SAR literature, a formal toxicological profile has not been established.

Quantitative Data

There is no quantitative toxicological data (e.g., LD50, IC50 for cytotoxicity) available in the scientific literature for N-butyl-6-nor-LSD. The primary quantitative data available relates to its behavioral potency in comparison to LSD.

Compound	Assay	Species	Endpoint	Value	Potency Relative to LSD	Reference
N-butyl-6-nor-LSD	Drug Discrimination	Rat	ED50 (Substitution for LSD)	~1855 nmol/kg (est.)	10x less potent	[2]
d-LSD (control)	Drug Discrimination	Rat	ED50	185.5 nmol/kg	1.0x	[2]
N-propyl-6-nor-LSD	Drug Discrimination	Rat	ED50	Not specified	Equipotent	[2]
N-ethyl-6-nor-LSD	Drug Discrimination	Rat	ED50	Not specified	2-3x more potent	[2]

Table 1: Comparative Behavioral Potency of N-alkylated nor-LSD Analogues.


Experimental Protocols

The most relevant experimental protocol involving N-butyl-6-nor-LSD is the drug discrimination assay, which assesses the subjective effects of a compound in animals.

Drug Discrimination Assay in Rats (Hoffman & Nichols, 1985)

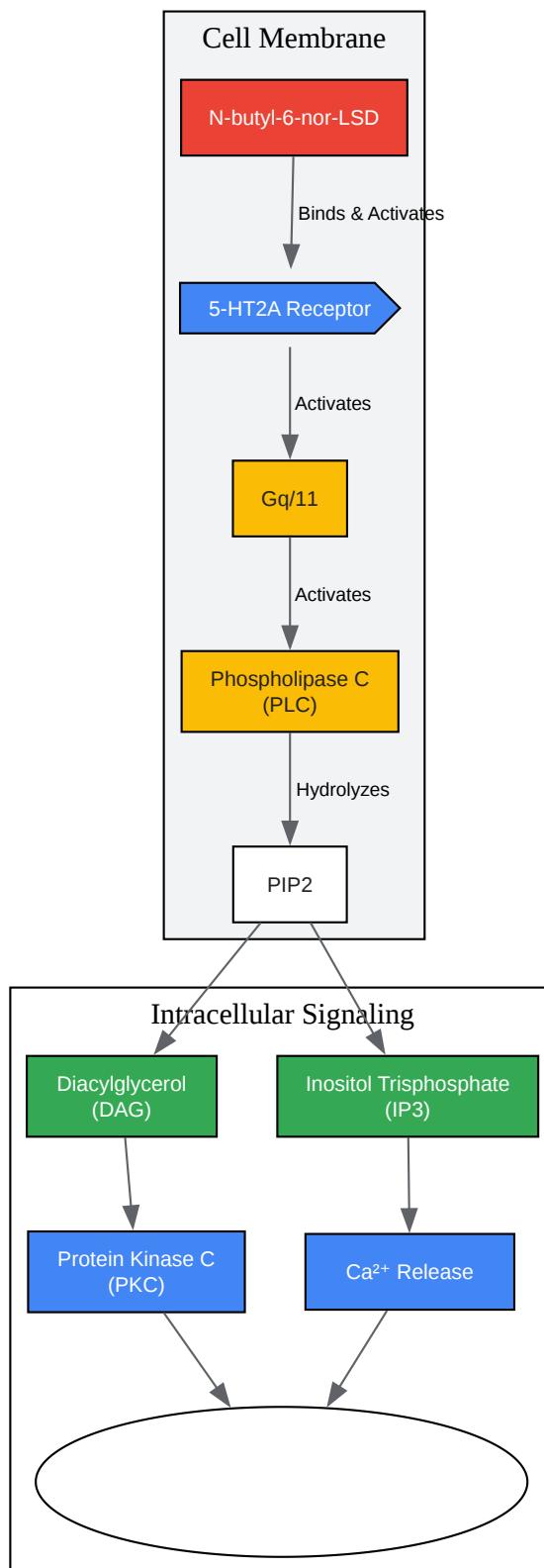
- Objective: To determine if N-alkylated nor-LSD derivatives could substitute for the discriminative stimulus effects of d-LSD.
- Subjects: Male rats trained to discriminate between injections of d-LSD tartrate (185.5 nmol/kg, intraperitoneal) and saline in a two-lever operant conditioning chamber.
- Apparatus: A standard two-lever operant conditioning chamber where pressing the correct lever after drug or saline administration is reinforced with a reward (e.g., food pellet).
- Procedure:

- Training Phase: Rats were trained to press one lever after receiving an injection of d-LSD and the other lever after receiving saline. Correct responses were rewarded.
- Testing Phase: Once reliable discrimination was established, test sessions were conducted where various doses of N-butyl-6-nor-LSD (and other analogues) were administered.
- Data Collection: The number of presses on the d-LSD-appropriate lever was recorded for each dose of the test compound. Full substitution is considered to have occurred when the animal predominantly presses the drug-associated lever.
- Analysis: Dose-response curves were generated to calculate the ED50 value, which is the dose required to produce 50% of the maximal response (i.e., 50% of lever presses on the d-LSD lever).[2]

[Click to download full resolution via product page](#)

Caption: Workflow for the Rat Drug Discrimination Assay. (Within 100 characters)

Toxicological Assessment and Safety


No specific safety, toxicity, or metabolism studies for N-butyl-6-nor-LSD are available. General toxicological information must be extrapolated from its parent compound, LSD, and related lysergamides.

- **LSD Toxicity:** LSD is considered physiologically well-tolerated and non-toxic at standard dosages (50-200 μ g).[3] Fatal overdoses are exceptionally rare and associated with ingestion of massive quantities, often thousands of times the typical recreational dose.[3][4] The primary risks associated with LSD are psychological, such as anxiety, paranoia, and delusions.[4]
- **Metabolism:** The metabolism of N-butyl-6-nor-LSD has not been studied. However, studies on other LSD derivatives show that metabolic pathways typically involve N-dealkylation and hydroxylation.[5] It is plausible that N-butyl-6-nor-LSD would undergo similar metabolic transformations.

Mechanism of Action and Signaling

The psychedelic effects of LSD and its analogues are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[4][6] This interaction triggers a cascade of intracellular signaling. While the specific signaling profile for N-butyl-6-nor-LSD has not been characterized, it is expected to follow the general pathway for serotonergic psychedelics.

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). These events lead to the modulation of downstream cellular activity, including the activation of glutamate receptors and the mTOR signaling pathway, which are implicated in neuroplasticity.[6][7]

[Click to download full resolution via product page](#)

Caption: Postulated 5-HT2A Receptor Signaling Pathway. (Within 100 characters)

Conclusion

The toxicological profile of N-butyl-6-nor-LSD remains largely uncharacterized. The available data is limited to a single 1985 study indicating it is approximately ten times less potent than LSD in producing LSD-like subjective effects in rats.^[2] No studies on its safety, lethality, cytotoxicity, genotoxicity, or metabolism have been published. Researchers and drug development professionals should exercise extreme caution, treating the compound as having an unknown and potentially hazardous toxicological profile until empirical data becomes available. Any handling should adhere to strict safety protocols for potent, psychoactive research chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BU-LAD - Wikipedia [en.wikipedia.org]
- 2. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is LSD toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD - Wikipedia [en.wikipedia.org]
- 5. In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary screening procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of N-butyl-6-nor-LSD: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12776384#toxicological-profile-of-n-butyl-6-nor-lsd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com